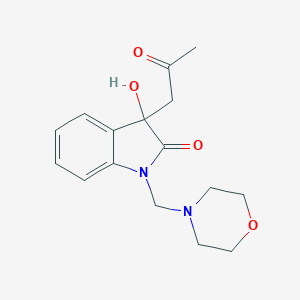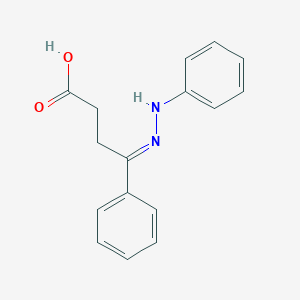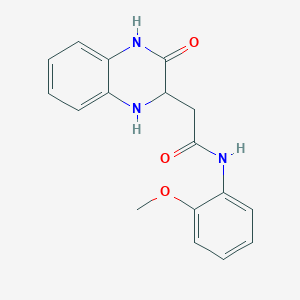
N-(2-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, also known as MOQOA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MOQOA is a small molecule that belongs to the class of quinoxaline derivatives, which have been reported to exhibit a wide range of biological activities.
科学的研究の応用
Advanced Oxidation Processes in Environmental Remediation
Advanced oxidation processes (AOPs) are pivotal in addressing water scarcity and environmental contamination by recalcitrant compounds. AOPs have shown significant promise in degrading acetaminophen (ACT) from aqueous mediums, highlighting the generation of various by-products through different kinetic mechanisms. The review by Qutob et al. (2022) emphasizes the significance of understanding the degradation pathways, by-products, and biotoxicity of compounds like ACT in environmental remediation efforts. The study also utilizes the Fukui function to predict reactive sites in the ACT molecule, contributing to the enhanced degradation of ACT by AOP systems. This research is critical for developing strategies to mitigate environmental threats posed by pharmaceutical pollutants (Qutob et al., 2022).
Pharmacological Research and Drug Safety
The pharmacokinetics and toxicity of pharmaceutical compounds are areas of intense research focus. Studies on compounds like acetaminophen provide insight into the metabolic pathways, the formation of toxic metabolites, and potential therapeutic interventions to mitigate toxicity. For instance, research on the hepatotoxicity of paracetamol and related fatalities sheds light on the mechanisms of liver injury induced by drug overdose and chronic ingestion. This body of work is crucial for understanding the risks associated with widely used medications and for developing safer therapeutic practices (Tittarelli et al., 2017).
Neuropharmacology and Neuroprotective Agents
Neuropharmacological research explores the therapeutic potential of compounds in treating neurological conditions. YM872, a selective, potent, and water-soluble AMPA receptor antagonist, exemplifies research into neuroprotective agents that could mitigate damage from cerebral ischemia. This compound's neuroprotective efficacy in animal models underscores the importance of understanding receptor interactions and pharmacodynamics for developing treatments for acute neurological injuries (Takahashi et al., 2006).
Environmental and Health Impact Assessments
Evaluating the environmental and health impacts of chemical compounds is vital for public health and safety. The review by Dingemans et al. (2011) on the neurotoxicity of brominated flame retardants, including polybrominated diphenyl ethers (PBDEs) and their metabolites, illustrates the complex interactions between chemical exposure and neurodevelopmental outcomes. Such assessments inform regulatory policies and risk management strategies to protect human health, especially in vulnerable populations like children (Dingemans et al., 2011).
特性
IUPAC Name |
N-(2-methoxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-15-9-5-4-8-13(15)19-16(21)10-14-17(22)20-12-7-3-2-6-11(12)18-14/h2-9,14,18H,10H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBJRYXMRWOLKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{(4-methoxyphenyl)[4-(octyloxy)phenyl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B382058.png)
![Methyl 2,6-bis[(4-nitrobenzoyl)amino]hexanoate](/img/structure/B382060.png)
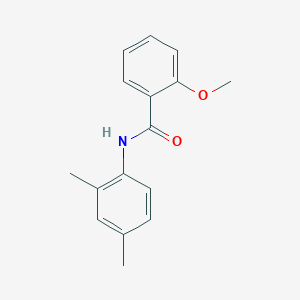
![5,7-Diphenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B382062.png)

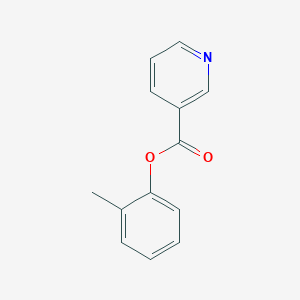
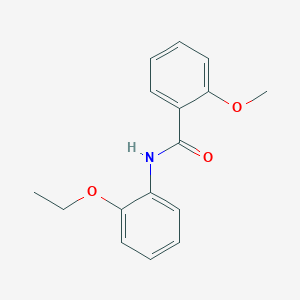

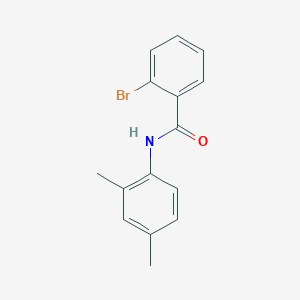

![1-{3-nitrophenyl}-2-(7-methyl[1,3]dioxolo[4,5-f][1,3]benzothiazol-6(7H)-ylidene)ethanone](/img/structure/B382075.png)
